3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
3-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N~1~-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features a combination of pyrazole, benzothiazole, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N~1~-(6-methyl-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole and benzothiazole intermediates, followed by their coupling to form the final product.
Preparation of 4-Chloro-1H-pyrazole: This can be synthesized by reacting hydrazine with 4-chloroacetophenone under acidic conditions.
Preparation of 6-Methyl-1,3-benzothiazole: This involves the cyclization of 2-aminothiophenol with acetic acid.
Coupling Reaction: The final step involves the coupling of the pyrazole and benzothiazole intermediates with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N~1~-(6-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N~1~-(6-methyl-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Biological Studies: Used as a probe to study biological pathways and interactions.
Materials Science:
Mechanism of Action
The mechanism of action of 3-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N~1~-(6-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-pyrazole derivatives: These compounds share the pyrazole core and exhibit similar reactivity.
Benzothiazole derivatives: Compounds with the benzothiazole moiety have comparable properties and applications.
Benzamide derivatives: These compounds share the benzamide structure and are used in similar contexts.
Uniqueness
3-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N~1~-(6-methyl-1,3-benzothiazol-2-yl)benzamide is unique due to the combination of its three distinct moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C19H15ClN4OS |
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Molecular Weight |
382.9 g/mol |
IUPAC Name |
3-[(4-chloropyrazol-1-yl)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C19H15ClN4OS/c1-12-5-6-16-17(7-12)26-19(22-16)23-18(25)14-4-2-3-13(8-14)10-24-11-15(20)9-21-24/h2-9,11H,10H2,1H3,(H,22,23,25) |
InChI Key |
TWXHVBYTMRQIRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC(=C3)CN4C=C(C=N4)Cl |
Origin of Product |
United States |
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